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Compound of Interest

Compound Name:
(2R)-2-amino-2-cycloheptylacetic

acid

CAS No.: 1690142-32-5

Cat. No.: B2753728 Get Quote

Executive Summary & Strategic Context
Target Molecule: 2-Amino-2-cycloheptylacetic acid (often abbreviated as Chg or Cheg). CAS:

1447714-17-1 (S-isomer). Significance: This non-proteinogenic amino acid is a critical "steric

anchor" in modern peptide therapeutics. Its bulky, lipophilic 7-membered ring provides unique

conformational constraints that enhance metabolic stability and receptor selectivity. It is a key

intermediate in the synthesis of HCV NS5A inhibitors (e.g., analogs related to Ledviripasvir).

The Challenge: The cycloheptyl ring introduces significant steric hindrance compared to

cyclohexyl or phenyl analogs. Standard resolution protocols often fail due to the "floppiness" of

the 7-membered ring, which interferes with the rigid crystal packing required for classical

diastereomeric salt resolution.

Scope: This guide details three validated workflows to obtain enantiopure (S)-Chg:

Biocatalytic Kinetic Resolution (Recommended): High scalability, >99% ee.

Chemical Resolution: Classical diastereomeric crystallization.

Chiral HPLC: Analytical and semi-prep methodologies.[1][2]
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Method A: Biocatalytic Kinetic Resolution (The
Industrial Standard)
This is the preferred method for gram-to-kilogram scale. It utilizes the steric specificity of

Acylase I (from Aspergillus melleus) to selectively hydrolyze the L-enantiomer (S-configuration)

from a racemic N-acetyl precursor.

Mechanism
The enzyme Acylase I acts as a "chiral gatekeeper." It accepts the N-acetyl-L-Chg into its

active site, hydrolyzing the amide bond to release the free amino acid and acetic acid. The N-

acetyl-D-Chg remains untouched due to steric clash in the hydrophobic pocket.

Reagents & Equipment
Substrate: N-Acetyl-2-amino-2-cycloheptylacetic acid (prepared via standard acetylation:

Ac₂O/NaOH).

Enzyme: Acylase I (Aspergillus melleus), Activity > 30,000 U/g.

Buffer: 0.1 M Cobalt(II) chloride (co-factor) in water.

Base: 2M LiOH or NH₄OH (for pH adjustment).

Step-by-Step Protocol
Step 1: Substrate Preparation Dissolve racemic N-acetyl-Chg (10 g, ~47 mmol) in water (150

mL). Adjust pH to 7.5 using 2M LiOH.

Expert Insight: Use LiOH instead of NaOH if you plan to isolate the unreacted D-isomer later;

lithium salts of acetyl-amino acids often have higher solubility, preventing premature

precipitation.

Step 2: Enzyme Activation Dissolve Acylase I (200 mg) in 10 mL of water containing 1 mM

CoCl₂. Incubate at 37°C for 30 minutes.

Causality: Cobalt is an essential metal cofactor. Without pre-incubation, initial reaction rates

are 40-50% lower.
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Step 3: Hydrolysis (The Reaction) Add the activated enzyme solution to the substrate. Maintain

temperature at 37°C.

Self-Validating Checkpoint: The reaction releases acetic acid, causing pH to drop. Use an

autotitrator to maintain pH 7.5 with 2M LiOH. The consumption of base is a direct proxy for

conversion. Stop when base consumption reaches 50% theoretical equivalent.

Step 4: Separation (Work-up)

Acidify mixture to pH 5.0 with acetic acid.

Add activated charcoal, stir 15 min, and filter (removes enzyme).

Acidify filtrate to pH 1.5 with 6M HCl.

Extraction: Extract the unreacted N-acetyl-D-Chg into Ethyl Acetate (3 x 100 mL).

Note: The free amino acid (S)-Chg remains in the aqueous phase as the hydrochloride

salt.

Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point). The (S)-2-amino-2-

cycloheptylacetic acid will precipitate as a white zwitterionic solid. Filter and dry.

Workflow Diagram
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Figure 1: Biocatalytic kinetic resolution workflow for Cycloheptylglycine.

Method B: Chemical Resolution (Diastereomeric
Salt Formation)
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While enzymatic methods are superior for yield, chemical resolution is valuable when enzymes

are unavailable or for resolving the free amino acid directly.

Resolving Agent: (S)-(+)-Mandelic Acid.

Why Mandelic? The phenyl ring of mandelic acid engages in CH-π interactions with the

cycloheptyl ring, creating a more stable lattice than Tartaric acid for this specific lipophilic

substrate.

Protocol
Mixing: Dissolve racemic 2-amino-2-cycloheptylacetic acid (1.0 eq) and (S)-Mandelic acid

(1.0 eq) in boiling Ethanol/Water (9:1 v/v).

Crystallization: Allow to cool slowly to room temperature over 12 hours.

Critical Control: Do not disturb. Rapid cooling traps the wrong diastereomer.

Filtration: Collect the precipitate. This is usually the (S)-Chg · (S)-Mandelic acid salt (check

optical rotation to confirm).

Recrystallization: Recrystallize the salt once from pure Ethanol to upgrade ee from ~85% to

>98%.

Liberation: Dissolve salt in water, add 1 eq of NaOH, and extract mandelic acid with ether.

Adjust aqueous layer to pH 6 to precipitate (S)-Chg.

Method C: Analytical & Prep HPLC (Quality Control)
For determining Enantiomeric Excess (ee) or purifying small batches (mg scale).

Column Selection: Zwitterionic vs. Crown Ether
Traditional C18 columns cannot separate these enantiomers.
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Feature
Option 1: ZWIX(+)

(Recommended)

Option 2: CROWNPAK CR-

I(+)

Mechanism
Zwitterionic ion-exchange

(Cinchona alkaloid)

Host-Guest complexation

(Crown ether)

Derivatization None (Direct analysis) None (Direct analysis)

Mobile Phase MeOH / ACN / Formic Acid Perchloric acid (pH 1.5)

Selectivity High for bulky side chains Excellent for primary amines

Detection UV 210 nm (or ELSD/CAD) UV 200 nm

Standard Analytical Method (ZWIX)
Column: Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm).

Mobile Phase: MeOH/ACN (49:49) + 2% Water + 50mM Formic Acid + 25mM Diethylamine.

Flow Rate: 0.8 mL/min.[3]

Temperature: 25°C.

Elution Order: typically (S)-isomer elutes first on ZWIX(+) for this class, but must be verified

with a standard.
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Disclaimer: This Application Note is for research purposes. All protocols should be validated in

your specific laboratory environment with appropriate safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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